molecular formula C20H12N2O8 B14692818 3,3-Bis(4-hydroxy-3-nitrophenyl)-2-benzofuran-1(3H)-one CAS No. 33964-04-4

3,3-Bis(4-hydroxy-3-nitrophenyl)-2-benzofuran-1(3H)-one

Cat. No.: B14692818
CAS No.: 33964-04-4
M. Wt: 408.3 g/mol
InChI Key: ILNAKHGFKXCKJG-UHFFFAOYSA-N
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Description

3,3-Bis(4-hydroxy-3-nitrophenyl)-2-benzofuran-1(3H)-one is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzofuran core with two nitrophenyl groups and hydroxyl functionalities, making it a subject of interest for researchers in chemistry, biology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Bis(4-hydroxy-3-nitrophenyl)-2-benzofuran-1(3H)-one typically involves the nitration of a bis(4-hydroxyphenyl) compound. The process includes the following steps:

    Nitration: A bis(4-hydroxyphenyl) compound is nitrated using a mixture of nitric acid and sulfuric acid. This reaction introduces nitro groups into the phenyl rings.

    Cyclization: The nitrated compound undergoes cyclization to form the benzofuran core. This step often requires specific catalysts and controlled reaction conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and cyclization processes, utilizing advanced equipment to maintain precise reaction conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3,3-Bis(4-hydroxy-3-nitrophenyl)-2-benzofuran-1(3H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrazine or catalytic hydrogenation.

    Substitution: The hydroxyl groups can participate in substitution reactions, forming ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrazine monohydrate and palladium on carbon (Pd/C) are frequently used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Quinones and related compounds.

    Reduction: Aminophenyl derivatives.

    Substitution: Ethers, esters, and other substituted phenyl derivatives.

Scientific Research Applications

3,3-Bis(4-hydroxy-3-nitrophenyl)-2-benzofuran-1(3H)-one has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules and polymers.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features.

    Industry: Utilized in the production of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 3,3-Bis(4-hydroxy-3-nitrophenyl)-2-benzofuran-1(3H)-one involves its interaction with specific molecular targets and pathways. The nitro and hydroxyl groups play crucial roles in its reactivity and biological activity. For example, the reduction of nitro groups to amines can lead to the formation of active intermediates that interact with cellular components, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2,2-Bis(4-hydroxy-3-nitrophenyl)propane: Similar in structure but with a propane core instead of a benzofuran core.

    4,4’-(Propane-2,2-diyl)bis(2-aminophenol): Features amino groups instead of nitro groups.

Uniqueness

3,3-Bis(4-hydroxy-3-nitrophenyl)-2-benzofuran-1(3H)-one is unique due to its benzofuran core, which imparts distinct chemical and physical properties

Properties

CAS No.

33964-04-4

Molecular Formula

C20H12N2O8

Molecular Weight

408.3 g/mol

IUPAC Name

3,3-bis(4-hydroxy-3-nitrophenyl)-2-benzofuran-1-one

InChI

InChI=1S/C20H12N2O8/c23-17-7-5-11(9-15(17)21(26)27)20(12-6-8-18(24)16(10-12)22(28)29)14-4-2-1-3-13(14)19(25)30-20/h1-10,23-24H

InChI Key

ILNAKHGFKXCKJG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)OC2(C3=CC(=C(C=C3)O)[N+](=O)[O-])C4=CC(=C(C=C4)O)[N+](=O)[O-]

Origin of Product

United States

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